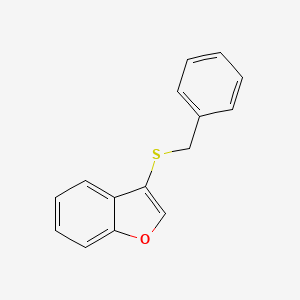

3-(Benzylsulfanyl)-1-benzofuran

Description

Significance of the Benzofuran (B130515) Heterocyclic Scaffold in Organic Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the architecture of many biologically active molecules. numberanalytics.comnih.gov First synthesized by Perkin in 1870, this heterocyclic ring is now recognized as a privileged scaffold in medicinal chemistry due to its widespread presence in natural products and synthetic pharmaceuticals. nih.govacs.orgrsc.org

The benzofuran nucleus is a common structural motif in a vast array of natural products, particularly those derived from the Moraceae plant family. acs.org Its derivatives are known to exhibit a broad spectrum of pharmacological activities. rsc.orgontosight.ai The versatility of the benzofuran ring system allows it to serve as a foundational structure for developing agents with diverse therapeutic applications. numberanalytics.comnih.gov Beyond pharmaceuticals, benzofuran derivatives are also integral to the development of polymers, dyes, and agrochemicals. nih.govrsc.org

The inherent chemical properties of the benzofuran ring, including its planar and unsaturated system containing an oxygen heteroatom, make it a versatile building block for complex molecular synthesis. numberanalytics.com Chemists have developed numerous synthetic strategies, often employing metal catalysts like palladium, copper, and ruthenium, to construct the benzofuran core and its derivatives. nih.govorganic-chemistry.org

Table 1: Examples of Biological Activities of Benzofuran Derivatives

| Biological Activity | Description | References |

| Antimicrobial | Active against various disease-causing agents like bacteria and fungi. | nih.govontosight.ai |

| Anticancer | Some derivatives show cytotoxic activity against cancer cells and can act as enzyme inhibitors. | nih.govrsc.orgd-nb.info |

| Anti-inflammatory | Benzofuran-containing compounds have been investigated for their anti-inflammatory properties. | nih.govrsc.org |

| Antiviral | The scaffold is present in compounds studied for activity against viruses such as HIV. | nih.govrsc.org |

| Enzyme Inhibition | Derivatives have been shown to inhibit enzymes like topoisomerase I and kinases. | nih.govrsc.org |

The Benzylsulfanyl Moiety in Synthetic and Biological Systems

The benzylsulfanyl group, which consists of a benzyl (B1604629) group attached to a sulfur atom, is a significant functional moiety in both synthetic and biological contexts. The presence of sulfur imparts unique reactivity and potential for biological interactions. solubilityofthings.com This group is a key component in a variety of compounds investigated for their pharmacological potential. ontosight.ai

The sulfur atom in the benzylsulfanyl moiety can influence a molecule's electronic properties, reactivity, and its ability to interact with biological targets, such as enzymes. solubilityofthings.comontosight.ai For instance, the sulfanyl (B85325) group's redox properties can play a role in antioxidant activity or interactions with enzymes involved in redox processes. ontosight.ai

Compounds containing the benzylsulfanyl group have been explored for a range of therapeutic applications. Research has shown their potential as antimicrobial agents and as components of kinase inhibitors, which are crucial in cancer therapy. ontosight.airesearchgate.netresearchgate.net The combination of the benzylsulfanyl group with other heterocyclic systems often results in molecules with interesting and potent biological activities. ontosight.aiontosight.ai

Rationale for Dedicated Academic Research on 3-(Benzylsulfanyl)-1-benzofuran and its Analogues

The rationale for focused research on this compound stems from the synergistic potential of combining the proven biological relevance of the benzofuran scaffold with the influential properties of the benzylsulfanyl moiety. The fusion of these two structural motifs offers a pathway to novel chemical entities with potentially unique or enhanced biological activities and material properties.

Academic interest is driven by the prospect of discovering new therapeutic agents. Given that benzofuran derivatives are active against a wide range of diseases and the benzylsulfanyl group contributes to potent biological interactions, their combination in a single molecule is a logical step in the design of new drug candidates. nih.govrsc.orgontosight.ai For example, research into analogues has been pursued to develop inhibitors for enzymes like Plasmodium falciparum farnesyltransferase and SIRT1. imperial.ac.uknih.gov

The synthesis of this compound and its analogues allows chemists to explore structure-activity relationships (SAR). By creating and testing a series of related compounds, researchers can determine how specific structural modifications influence biological outcomes, leading to the optimization of lead compounds for greater efficacy. rsc.orgnih.gov The synthesis of derivatives such as 3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid highlights the active exploration of this chemical space. bldpharm.com This systematic investigation is crucial for advancing the fields of medicinal chemistry and drug discovery.

Structure

3D Structure

Properties

CAS No. |

88673-96-5 |

|---|---|

Molecular Formula |

C15H12OS |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

3-benzylsulfanyl-1-benzofuran |

InChI |

InChI=1S/C15H12OS/c1-2-6-12(7-3-1)11-17-15-10-16-14-9-5-4-8-13(14)15/h1-10H,11H2 |

InChI Key |

AZTCFSSJAZINIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=COC3=CC=CC=C32 |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 3 Benzylsulfanyl 1 Benzofuran Systems

Elucidation of Reaction Pathways for Benzofuran (B130515) Core Formation

The construction of the benzofuran core in 3-thio-substituted systems can proceed through several mechanistic pathways, primarily involving the cyclization of suitably substituted phenolic precursors. Key starting materials often include o-alkynylphenols or related structures that undergo cyclization to form the furan (B31954) ring.

One prominent pathway is the electrophilic cyclization of an o-alkynylphenol in the presence of a sulfur-based electrophile. In the context of forming 3-(benzylsulfanyl)-1-benzofuran, this would typically involve the reaction of an o-alkynylphenol with a benzylsulfenyl halide (e.g., benzylsulfenyl chloride). The proposed mechanism initiates with the activation of the alkyne by the electrophilic sulfur species, leading to a bridged sulfonium (B1226848) ion intermediate. Subsequent intramolecular attack by the phenolic oxygen onto the activated alkyne, following a 5-endo-dig cyclization pathway, results in the formation of the benzofuran ring and the concomitant introduction of the benzylsulfanyl group at the 3-position.

Another significant route is the radical-mediated cyclization . This pathway often utilizes an o-alkynylphenol and a thiol, such as benzyl (B1604629) mercaptan, in the presence of a radical initiator. The reaction is initiated by the formation of a thiyl radical from benzyl mercaptan. This radical then adds to the alkyne moiety of the o-alkynylphenol, generating a vinylic radical intermediate. d-nb.infoacsgcipr.org This intermediate can then undergo a 5-endo-trig cyclization, where the radical center is quenched by abstraction of a hydrogen atom from another molecule of benzyl mercaptan, thereby propagating the radical chain and yielding the this compound product. acsgcipr.orgwikipedia.org The anti-Markovnikov addition of the thiol to the alkyne is a characteristic feature of this radical pathway. wikipedia.org

Transition-metal-catalyzed cyclizations also offer a versatile approach. For instance, palladium or copper catalysts can promote the cyclization of o-alkynylphenols. nih.gov In some cases, a tandem process involving a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an in-situ cyclization, can be employed to construct the benzofuran scaffold. nih.govorganic-chemistry.org The introduction of the benzylsulfanyl group in these cases might occur prior to or after the cyclization event, depending on the specific synthetic strategy.

Role of Catalytic Species in Benzofuran Synthesis Mechanisms

Catalysts play a pivotal role in directing the course and efficiency of benzofuran synthesis. The choice of catalyst can influence the reaction mechanism, regioselectivity, and functional group tolerance.

In transition-metal-catalyzed reactions , metals like palladium, copper, gold, and rhodium are frequently employed. nih.govmdpi.com For instance, in palladium-catalyzed processes, the catalytic cycle often involves oxidative addition, migratory insertion, and reductive elimination steps. A plausible cycle for the formation of a 3-thio-substituted benzofuran could start with the oxidative addition of an o-halo- or o-triflyloxyphenol derivative to a Pd(0) species. Subsequent coordination of an alkyne and migratory insertion, followed by intramolecular cyclization and reductive elimination, would furnish the benzofuran ring. If a pre-functionalized alkyne bearing the benzylsulfanyl group is used, the catalyst's primary role is to facilitate the C-O bond formation of the furan ring. Alternatively, a tandem catalytic cycle could involve the coupling of an o-iodophenol with an alkyne, followed by a separate catalytic step for the introduction of the thioether.

Acid and base catalysis are also common in benzofuran synthesis. nih.gov In electrophilic cyclizations, a Lewis acid or a Brønsted acid can activate the alkyne towards nucleophilic attack by the phenolic oxygen. mdpi.com For instance, indium(III) halides have been shown to act as π-Lewis acids, activating the alkyne for a 5-endo-dig cyclization. mdpi.com Conversely, in base-catalyzed pathways, deprotonation of the phenolic hydroxyl group increases its nucleophilicity, facilitating its attack on the alkyne. This is particularly relevant in reactions where the alkyne is activated by an electron-withdrawing group.

The table below summarizes various catalytic systems used in the synthesis of substituted benzofurans, which are mechanistically relevant to the formation of this compound.

| Catalyst System | Precursors | Proposed Mechanistic Role |

| Pd(OAc)₂ / Ligand | o-alkynylphenols and vinyl halides | Facilitates intramolecular cyclization and subsequent C-C bond formation. researchgate.net |

| CuI / L-proline | 2-bromo-(het)arylacetonitriles | Catalyzes intramolecular C-S bond formation via cross-coupling of in-situ generated enethiolates. thieme-connect.com |

| Gold(I) complexes | o-alkynylphenols and haloalkynes | Promotes intramolecular cyclization followed by selective hydroarylation. researchgate.net |

| Rhodium(I) complexes | o-alkynylphenols | Catalyzes cyclization followed by intermolecular conjugate addition. acs.org |

| Radical Initiators (e.g., AIBN) | o-alkynylphenols and thiols | Initiates the formation of thiyl radicals for subsequent addition-cyclization cascade. acsgcipr.org |

Characterization and Reactivity of Transient Intermediates

The elucidation of reaction mechanisms often relies on the detection or trapping of transient intermediates. In the synthesis of this compound, several key intermediates are proposed, although their direct observation can be challenging due to their high reactivity.

In electrophilic cyclizations , the formation of a cyclic sulfonium ion is a critical step. This three-membered ring intermediate, formed by the interaction of the alkyne with the electrophilic sulfur, is highly reactive and readily undergoes nucleophilic attack by the neighboring phenolic oxygen. Spectroscopic identification of such intermediates is often difficult, and their existence is primarily inferred from the stereochemical outcome of the reaction and computational studies.

In radical-mediated pathways , the key transient species are the thiyl radical (RS•) and the subsequent vinylic radical . acsgcipr.org The presence of these radical intermediates can often be confirmed by carrying out the reaction in the presence of radical scavengers like TEMPO, which would inhibit the reaction. thieme-connect.de Electron Paramagnetic Resonance (EPR) spectroscopy can also be used, in some cases, to directly observe these paramagnetic species. The reactivity of the vinylic radical is directed towards an intramolecular cyclization, which is typically a rapid process.

Organometallic intermediates are central to transition-metal-catalyzed reactions. nih.gov For example, in palladium-catalyzed cycles, alkynylpalladium(II) and vinylpalladium(II) species are common intermediates. These can be formed through oxidative addition or transmetalation. The intramolecular insertion of the phenolic oxygen into the palladium-carbon bond is a key step that leads to the formation of the benzofuran ring. The structure and reactivity of these organopalladium intermediates are influenced by the ligands coordinated to the metal center.

Mechanistic Studies of Benzylsulfanyl Group Introduction and Modification

The introduction of the benzylsulfanyl group onto the benzofuran scaffold can be achieved through various methods, each with its own mechanistic underpinnings.

Direct Thiolation: One of the most direct methods is the reaction of a 3-halobenzofuran or a 3-benzofuranone derivative with benzyl mercaptan or its corresponding thiolate. This typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism if an activated 3-halobenzofuran is used, or a nucleophilic addition to a 3-benzofuranone followed by dehydration.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of the C-S bond. sioc-journal.cneie.grmdpi.com For instance, a palladium- or copper-catalyzed coupling of a 3-halobenzofuran with benzyl mercaptan can be employed. The catalytic cycle for a palladium-catalyzed reaction would likely involve the oxidative addition of the 3-halobenzofuran to a Pd(0) complex, followed by reaction with the thiolate to form a Pd(II)-thiolate complex, and subsequent reductive elimination to yield this compound and regenerate the Pd(0) catalyst.

Electrophilic Sulfenylation: As mentioned earlier, the reaction of a pre-formed benzofuran with an electrophilic benzylsulfenylating agent (e.g., N-(benzylsulfanyl)succinimide) can introduce the benzylsulfanyl group at the electron-rich 3-position. This reaction proceeds via a typical electrophilic aromatic substitution mechanism, likely involving a sigma complex (Wheland intermediate).

The table below provides an overview of reaction types for the introduction of a thioether group at the 3-position of a benzofuran ring and their general mechanistic features.

| Reaction Type | Reagents | Key Mechanistic Steps |

| Nucleophilic Substitution | 3-Halobenzofuran, Benzyl mercaptan, Base | Nucleophilic attack of thiolate, formation of Meisenheimer complex (in SNAr), departure of leaving group. |

| Cross-Coupling | 3-Halobenzofuran, Benzyl mercaptan, Pd or Cu catalyst | Oxidative addition, ligand exchange (thiolate coordination), reductive elimination. sioc-journal.cnmdpi.com |

| Electrophilic Sulfenylation | Benzofuran, Electrophilic sulfur reagent | Formation of a sigma complex, deprotonation/rearomatization. |

| Radical Addition-Cyclization | o-Alkynylphenol, Benzyl mercaptan, Radical initiator | Thiyl radical formation, addition to alkyne, intramolecular cyclization, hydrogen abstraction. acsgcipr.orgwikipedia.org |

Chemical Reactivity and Derivatization Strategies for 3 Benzylsulfanyl 1 Benzofuran

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring

The benzofuran ring system is susceptible to electrophilic aromatic substitution (EAS) reactions. chemicalbook.comnumberanalytics.com The electron-rich nature of the heterocyclic ring directs electrophiles to specific positions. In the case of the parent benzofuran, electrophilic attack preferentially occurs at the C2 position, followed by the C3 position. chemicalbook.com However, the presence of a substituent at the C3 position, as in 3-(Benzylsulfanyl)-1-benzofuran, alters this regioselectivity. With the C3 position occupied, electrophilic substitution is directed to the C2 position. chemicalbook.com

Common electrophilic aromatic substitution reactions applicable to the benzofuran ring include nitration, halogenation, and Friedel-Crafts acylation and alkylation. numberanalytics.comresearchgate.net For instance, nitration can be achieved using various nitrating agents, and halogenation can introduce bromine or chlorine atoms onto the benzofuran nucleus. chemicalbook.comnumberanalytics.com Friedel-Crafts reactions, catalyzed by Lewis acids, allow for the introduction of acyl or alkyl groups, further expanding the diversity of accessible derivatives. researchgate.net The specific conditions for these reactions, including the choice of solvent and catalyst, can influence the yield and regioselectivity of the substitution.

Nucleophilic Reactions Involving the Benzylsulfanyl Moiety

The benzylsulfanyl group in this compound presents a key site for nucleophilic attack. The carbon-sulfur (C-S) bond is susceptible to cleavage, a reaction that can be initiated by various nucleophiles. unipr.itrsc.org This cleavage can proceed through different mechanisms, including visible-light-induced photoredox catalysis, which can generate carbocation intermediates under neutral conditions. unipr.it

The displacement of the benzyl (B1604629) group or the entire benzylsulfanyl moiety can be achieved through nucleophilic substitution reactions. ksu.edu.saresearchgate.net This allows for the introduction of a wide range of functionalities at the C3 position of the benzofuran ring. The choice of nucleophile and reaction conditions will determine the outcome of the reaction, enabling the synthesis of diverse derivatives. The development of transition-metal-free methods for C-S bond cleavage has also gained significant attention, offering milder and more sustainable synthetic routes. rsc.org

Oxidation and Reduction Pathways of the Sulfur Linkage

The sulfur atom in the benzylsulfanyl group of this compound can exist in various oxidation states. This allows for the synthesis of a range of derivatives with distinct electronic and steric properties.

Oxidation:

Reduction:

While less common, the reduction of the sulfur linkage back to the sulfide (B99878) is also a possible transformation. More significantly, reductive cleavage of the C-S bond can be achieved using various reagents, including those used in transition-metal-free protocols. rsc.org This can be a strategic step in a synthetic sequence to remove the benzylsulfanyl group after it has served its purpose, for example, as a directing group.

Functionalization at Peripheral Positions of the Benzylsulfanyl Group

The benzyl group within the benzylsulfanyl moiety offers additional sites for chemical modification. The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, similar to the benzofuran ring itself. This allows for the introduction of substituents such as nitro groups, halogens, or alkyl groups onto the phenyl ring of the benzylsulfanyl side chain.

Furthermore, the benzylic protons are susceptible to deprotonation, creating a nucleophilic center that can react with various electrophiles. This enables the introduction of functional groups at the methylene (B1212753) bridge connecting the sulfur atom and the phenyl ring. Such modifications can be used to modulate the steric and electronic properties of the entire molecule, potentially influencing its biological activity or material properties.

Design and Synthesis of Novel Fused Heterocyclic Systems

This compound can serve as a versatile building block for the construction of more complex, fused heterocyclic systems. researchgate.netresearchgate.net The reactivity of both the benzofuran core and the benzylsulfanyl moiety can be strategically exploited to construct new rings.

For example, intramolecular cyclization reactions can be designed to form new heterocyclic rings fused to the benzofuran system. This can be achieved by introducing appropriate functional groups onto either the benzofuran ring or the benzylsulfanyl group that can then react with another part of the molecule. The synthesis of fused systems is a powerful strategy for generating novel molecular architectures with potentially unique biological and photophysical properties. organic-chemistry.orgcore.ac.uksioc-journal.cn The benzofuran scaffold itself is a common motif in many bioactive natural products, and the ability to construct fused systems from derivatives like this compound opens up possibilities for creating new classes of compounds with interesting pharmacological profiles. core.ac.uk

Interrogation of Biological Activities and Structure Activity Relationships of 3 Benzylsulfanyl 1 Benzofuran Derivatives at the Molecular and Cellular Level

Antimicrobial Research: Investigation of Molecular Targets (e.g., Microbial Enzymes) and Binding Modes

The emergence of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. rsc.org Benzofuran (B130515) derivatives have been extensively investigated as a promising source for such agents, exhibiting a broad spectrum of activity against various bacteria and fungi. nih.govrsc.orgresearchgate.net

Research into the antimicrobial mechanisms of benzofuran derivatives has identified several potential molecular targets. For instance, some derivatives have been shown to inhibit essential microbial enzymes. A notable target is DNA gyrase B in Mycobacterium tuberculosis, which has been effectively inhibited by certain substituted benzofurans. nih.gov Another critical enzyme in bacterial fatty acid synthesis, β-ketoacyl-acyl carrier protein synthase III (FabH), has also been identified as a target for some antimicrobial compounds, suggesting a potential mechanism for benzofuran derivatives.

Furthermore, the integrity of the microbial cell membrane and its associated processes, such as the electron transport chain, are viable targets. The dissipation of the proton motive force across the bacterial membrane, leading to a decrease in cellular ATP levels, is a known mechanism of action for some antimicrobial agents. While direct evidence for 3-(benzylsulfanyl)-1-benzofuran is still emerging, the broader class of benzofuran derivatives has shown the ability to interfere with microbial growth through various mechanisms. The introduction of different substituents on the benzofuran core, including those at the 3-position, significantly influences their antimicrobial potency and spectrum. rsc.org

Table 1: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Target Organism(s) | Activity/Mechanism | Reference(s) |

| Benzofuran-3-carbohydrazide derivatives | M. tuberculosis H37Rv | Inhibitory activity | nih.govsemanticscholar.org |

| 2-Substituted-3H-benzofuro[3,2-e]benzofurans | M. tuberculosis H37Rv | Inhibitory activity | semanticscholar.org |

| Benzofuran ketoxime derivatives | S. aureus, C. albicans | Good activity, MIC = 0.039-2.5 µg/mL | semanticscholar.org |

| 3-Methanone-6-substituted-benzofuran derivatives | S. aureus, MRSA, B. subtilis | Excellent activity, MIC80 = 0.39-3.12 µg/mL | semanticscholar.org |

This table is interactive. Click on the headers to sort.

Anticancer Research: Mechanistic Insights into Cellular Pathway Modulation

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with their mechanisms of action being a key area of investigation. mdpi.comnih.govrsc.org These compounds have been shown to modulate various cellular pathways involved in cancer cell proliferation, survival, and metastasis.

Tubulin Polymerization: One of the well-established anticancer mechanisms of certain benzofuran derivatives is the inhibition of tubulin polymerization. nih.govmdpi.com Microtubules, which are dynamic polymers of tubulin, are crucial for cell division, making them an attractive target for cancer chemotherapy. Specific 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan derivatives have been shown to bind to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer drugs. nih.gov Benzofuran derivatives have been reported to induce apoptosis in various cancer cell lines through multiple pathways. nih.govmdpi.comresearchgate.net This can involve the activation of caspases (such as caspase-3, -8, and -9), the release of cytochrome c from mitochondria, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Some derivatives induce apoptosis in a p53-dependent manner.

Reactive Oxygen Species (ROS) Generation: Several benzofuran derivatives exert their anticancer effects by modulating the levels of reactive oxygen species (ROS) within cancer cells. mdpi.com An increase in ROS can lead to oxidative stress, damage to cellular components like DNA and mitochondria, and ultimately trigger apoptosis. For instance, certain 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives have been shown to increase ROS levels in leukemia cells in a time-dependent manner. mdpi.comresearchgate.net

Cytokine Inhibition: Chronic inflammation is closely linked to tumorigenesis, and the inhibition of pro-inflammatory cytokines is a potential strategy for cancer therapy. Some benzofuran derivatives have been found to decrease the secretion of cytokines like interleukin-6 (IL-6), which can contribute to their anticancer effects. mdpi.com

Table 2: Anticancer Mechanisms of Selected Benzofuran Derivatives

| Derivative Class | Mechanism of Action | Target Cell Line(s) | Reference(s) |

| 2-(3',4',5'-Trimethoxybenzoyl)benzo[b]furans | Inhibition of tubulin polymerization, Apoptosis induction (caspase activation, cytochrome c release) | HL-60, U937 | nih.gov |

| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivatives | ROS generation, Apoptosis induction | K562 | mdpi.comresearchgate.net |

| Benzofuran-isatin conjugates | Apoptosis induction | Colon cancer cell lines | nih.gov |

| Bromoalkyl and bromoacetyl benzofurans | Cytotoxicity, Apoptosis induction | K562, MOLT-4 | mdpi.comresearchgate.net |

| Benzene-sulfonamide-based benzofurans | Inhibition of HIF-1 pathway | HCT116 | mdpi.com |

This table is interactive. Click on the headers to sort.

Anti-inflammatory Research: Molecular Interaction with Inflammatory Mediators

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Benzofuran derivatives have emerged as promising anti-inflammatory agents. nih.govontosight.ai Their mechanisms of action often involve the modulation of key inflammatory mediators and signaling pathways.

A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins. Several synthesized benzofuran derivatives have been shown to inhibit COX-2, the inducible isoform of the enzyme that is often upregulated during inflammation. nih.govresearchgate.net Molecular docking studies have further revealed that these compounds can fit into the active site of the COX-2 enzyme, interacting with key amino acid residues. nih.gov

Beyond direct enzyme inhibition, benzofuran derivatives can also interfere with inflammatory signaling cascades. The NF-κB and MAPK signaling pathways are central regulators of inflammation, controlling the expression of numerous pro-inflammatory genes. Certain benzofuran-piperazine hybrids have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a process often mediated by these pathways. mdpi.com

Other Biological Activities: Molecular Mechanisms and Target Identification

The structural versatility of the benzofuran scaffold lends itself to a wide range of other biological activities. One notable area of research is their potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's. For example, 3-thioaurones, which are benzofuran derivatives containing a sulfur atom at the 3-position, have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Molecular docking studies have supported these findings, illustrating the binding interactions of these compounds with the active sites of the cholinesterase enzymes. nih.gov

Furthermore, certain benzofuran derivatives have been investigated for their effects on bone metabolism, showing potential for promoting osteoblast differentiation. This suggests a possible therapeutic application in conditions like osteoporosis.

Advanced Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Potency Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For benzofuran derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets.

Key findings from SAR studies on benzofuran derivatives include:

Substitution at the C-2 and C-3 positions: These positions are crucial for the biological activity of benzofurans. The introduction of different substituents, such as ester groups, heterocyclic rings, or as in the case of the subject of this article, a benzylsulfanyl group, can dramatically alter the compound's properties. mdpi.com For instance, ester or heterocyclic ring substitutions at the C-2 position have been found to be important for cytotoxic activity. mdpi.com

Halogenation: The introduction of halogen atoms, such as bromine, to the benzofuran system, particularly on alkyl or acetyl side chains, has been shown to increase cytotoxic activity against cancer cells. mdpi.commdpi.comresearchgate.net

Hydroxyl Groups: The presence and position of hydroxyl groups can significantly modulate activity. A phenolic hydroxyl group on the benzofuran core has been found to be crucial for the anticancer activity of some derivatives, likely by promoting favorable interactions with the target. mdpi.com

Hybrid Molecules: The conjugation of the benzofuran scaffold with other pharmacologically active moieties, such as isatin (B1672199) or pyrazole, has led to the development of hybrid compounds with enhanced anticancer activity. nih.gov

For 3-thio-substituted benzofurans, such as 3-thioaurones, SAR studies have shown that the nature and position of substituents on the benzofuran ring and the attached phenyl rings are critical for their cholinesterase inhibitory activity. nih.gov These studies are essential for the rational design of new, more potent, and selective this compound derivatives for various therapeutic applications.

Emerging Applications and Future Research Avenues for 3 Benzylsulfanyl 1 Benzofuran

Applications in Advanced Materials Science (e.g., Optoelectronic Devices, Liquid Crystals)

The development of organic materials for advanced applications is a cornerstone of modern materials science. Organic compounds offer advantages such as low cost, light weight, solution processability, and compatibility with flexible substrates, making them ideal for next-generation optoelectronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. sigmaaldrich.com The benzofuran (B130515) moiety, due to its rigid, planar, and electron-rich nature, serves as an excellent building block for materials with desirable electronic and photophysical properties.

Research has demonstrated that benzofuran-based molecules can form the core of liquid crystals. cas.cz For instance, multi-fluorinated benzofuran compounds have been synthesized that exhibit nematic liquid crystal phases over a broad temperature range. researchgate.net These materials possess large dielectric anisotropy and high birefringence, properties crucial for display technologies. The structure of 3-(Benzylsulfanyl)-1-benzofuran, with its multiple aromatic rings, suggests it could be a precursor for novel liquid crystalline materials. The flexible thioether linkage might influence the mesophase behavior and thermal properties in unique ways compared to more rigid structures.

In the realm of optoelectronics, conjugated small molecules are essential for charge transport and light harvesting. sigmaaldrich.com The incorporation of sulfur atoms into conjugated systems is a known strategy to modulate electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for device performance. The benzofuran core of this compound provides a solid foundation for charge transport, while the benzylsulfanyl group could enhance intermolecular interactions and π-π stacking, facilitating efficient charge mobility. Theoretical studies on similar heterocyclic systems have shown that such molecules can be potential materials for optoelectronic applications. researchgate.net The presence of the sulfur atom could also enhance the material's stability and influence its performance in devices like photodetectors, where perovskite single crystals are often used. mdpi.com

Table 1: Examples of Benzofuran Derivatives in Materials Science

| Compound Class | Application | Key Findings |

| Multi-fluorinated benzofurans | Liquid Crystals | Exhibit enantiotropic nematic mesophases, with decreased melting points and broader nematic ranges upon further fluorination. researchgate.net |

| chemistryviews.orgBenzothieno[3,2-b] chemistryviews.orgbenzofuran | Liquid Crystals | A new synthetic method was developed for this fused heterocyclic system, which serves as a core for new liquid crystal synthesis. cas.cz |

| Coumarin Derivatives | Optoelectronics | Theoretical calculations suggest a bandgap suitable for semiconducting materials, indicating potential for optoelectronic applications. researchgate.net |

| Diketopyrrolopyrrole (DPP) Molecules | Solar Cells, FETs | Small molecules containing DPP have been used to create organic solar cells and field-effect transistors (FETs) with balanced carrier mobilities. sigmaaldrich.com |

Applications in Agrochemical Development and Crop Protection

The global agricultural sector is in continuous need of new and effective crop protection chemicals to combat the rise of pest resistance and to comply with increasingly stringent environmental regulations. essentialchemicalindustry.orgnih.gov Heterocyclic compounds form the basis of many commercial herbicides, insecticides, and fungicides. The benzofuran scaffold, in particular, is found in numerous natural and synthetic molecules with a wide array of biological activities, including antimicrobial and insecticidal properties. nih.gov

Benzofuran derivatives have been investigated as potent agents against various plant pathogens. For example, certain substituted benzofurans show significant activity against bacteria such as Staphylococcus aureus and E. coli, as well as fungal species. nih.gov The fungicidal activity of many commercial agents, such as the triazole class, relies on the inhibition of essential biochemical pathways in the pathogen, like sterol synthesis. basf.com The unique structure of this compound, which combines the benzofuran core with a sulfur-containing side chain, presents a novel template for designing fungicides. The trifluoromethylpyridine (TFMP) fragment is another key component in modern pesticides, highlighting the importance of specific functional groups in achieving high efficacy. acs.org

The development of new agrochemicals often involves creating molecules that are highly potent against the target pest while having low toxicity for non-target organisms. essentialchemicalindustry.org The structural features of this compound could be systematically modified to optimize for such selective activity. Its potential use could be in the development of novel insecticides or fungicides, areas where new modes of action are desperately needed to manage resistance. nih.govbasf.com

Table 2: Examples of Benzofuran Derivatives with Antimicrobial Activity

| Derivative Type | Target Organism(s) | Reported Activity |

| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | S. aureus, E. coli | Found to be the most active derivative in a series against these bacteria. nih.gov |

| 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one | Bacteria and Fungi | Showed good antimicrobial activity against four bacterial and four fungal strains. nih.gov |

| Pyrazolyl-benzofuran derivatives | E. coli, S. aureus, A. niger | Exhibited considerable activity against the tested bacterial and fungal species. nih.gov |

| 1-(thiazol-2-yl)pyrazoline derivatives with benzofuran | Gram-negative and Gram-positive bacteria, C. albicans | Showed excellent activity against gram-negative bacteria and remarkable activity against C. albicans. nih.gov |

Green Chemistry Principles in the Sustainable Synthesis of Benzofuran Derivatives

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable feedstocks, are increasingly integral to modern organic synthesis. The synthesis of heterocyclic scaffolds like benzofuran is an area where these principles have been successfully applied, moving away from classical methods that often require harsh conditions and stoichiometric, toxic reagents. ekb.eg

Several sustainable strategies for constructing the benzofuran ring system have been developed. One approach involves using a recyclable palladium-on-carbon (Pd/C) catalyst for the cyclization of substituted allyl-phenols, which provides good yields and allows the catalyst to be reused multiple times. chemistryviews.org Electrochemical synthesis offers another green alternative, enabling the creation of C-3 halogenated benzofurans under transition-metal- and oxidant-free conditions, using a continuous-flow system that improves efficiency and selectivity. acs.org Furthermore, photocatalysis using lead-free perovskite nanocrystals has been employed to synthesize benzofuran-3(2H)-ones at room temperature under an air atmosphere, representing an environmentally friendly activation of molecular oxygen. rsc.org Researchers have also reported transition-metal-free protocols that reduce the carbon footprint of the synthesis of key benzofuran intermediates. acs.org

While these methods have not been explicitly reported for the synthesis of this compound, they provide a powerful toolkit for its future production. A sustainable synthesis could be envisioned starting from 2-alkynylphenols or other suitable precursors, utilizing these green catalytic or electrochemical methods to construct the benzofuran core, followed by the introduction of the benzylsulfanyl group. Such an approach would align the production of this promising molecule with modern standards of environmental responsibility. nih.gov

Table 3: Comparison of Green Synthesis Methods for Benzofuran Derivatives

| Synthesis Method | Key Features | Advantages |

| Palladium on Carbon (Pd/C) Catalysis | Uses a recyclable heterogeneous catalyst. | Stable in air, easy to remove by filtration, low cost, catalyst can be reused. chemistryviews.org |

| Electrochemical Synthesis | Employs a flow electrochemistry module; transition-metal- and oxidant-free. | Overcomes issues of inefficiency and poor selectivity in batch reactions; green and practical. acs.org |

| Photocatalysis | Uses lead-free Cs2AgBiBr6 nanocrystals and visible light. | Environmentally friendly, uses air as an oxidant, proceeds at room temperature. rsc.org |

| Heterogeneous Copper Catalysis | Uses a Cu-functionalized metal-organic framework (MOF) under solvent-free conditions. | High yields, low catalyst loading, easy catalyst recovery and reusability. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The discovery of new molecules for medicine, materials, and agriculture has been revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). youtube.com These computational tools can analyze vast datasets to identify structure-activity relationships, predict the properties of novel compounds, and even generate new molecular structures with desired functionalities, a concept known as inverse design. nih.govresearchgate.net This data-driven approach significantly accelerates the design-make-test-analyze cycle. youtube.com

For benzofuran derivatives, computational methods are already playing a crucial role. Molecular docking simulations, for example, have been used to investigate the binding modes of benzofuran-2-carboxylic acids as potential inhibitors of Pim-1 kinase, a target in cancer therapy. nih.gov Such studies provide valuable insights that can guide the design of more potent and selective inhibitors. researchgate.netnih.gov In silico platforms are also routinely used to predict the pharmacokinetic properties (absorption, distribution, metabolism, excretion) and toxicity (ADMET) of newly designed compounds, helping to prioritize candidates with favorable drug-like characteristics before they are synthesized. frontiersin.org

Generative AI models represent the next frontier, capable of proposing entirely new molecules that are optimized for a specific biological target or material property. youtube.com These models can be constrained to generate structures that are also synthetically accessible, bridging the gap between virtual design and laboratory reality. youtube.com In the context of this compound, AI and ML models could be employed to:

Predict its potential biological activities against a wide range of targets by leveraging data from other benzofuran compounds.

Suggest structural modifications to enhance a specific property, such as binding affinity to a target enzyme or charge mobility in a thin film.

Design novel, multifunctional compounds based on the this compound scaffold.

By integrating AI and ML, the exploration of the chemical space around this scaffold can be performed more efficiently and intelligently, maximizing the chances of discovering new, high-value molecules. nih.gov

Table 4: Applications of AI/ML in Molecular Design

| AI/ML Technique | Application | Purpose |

| Molecular Docking | Structure-Based Drug Design | Predicts the binding interactions and affinity of a ligand to a biological target's active site. nih.govresearchgate.net |

| Generative Models (e.g., GANs, VAEs) | Inverse Molecular Design | Generates novel molecular structures with desired properties (e.g., high bioactivity, specific electronic properties). nih.govresearchgate.net |

| Retrosynthesis Prediction | Synthesis Planning | Proposes a step-by-step synthetic pathway to create a target molecule from available starting materials. youtube.comyoutube.com |

| ADMET Prediction | Pharmacokinetics Profiling | In silico assessment of a compound's likely absorption, distribution, metabolism, excretion, and toxicity profile. frontiersin.org |

| Quantitative Structure-Activity Relationship (QSAR) | Hit-to-Lead Optimization | Builds mathematical models that correlate chemical structure with biological activity to guide optimization. researchgate.net |

Prospects for Targeted Derivatization and Multifunctional Compound Development

A lead compound identified through screening or design, such as this compound, is often just the starting point for developing a truly optimized molecule. Targeted derivatization is a key strategy in medicinal chemistry and materials science, involving the rational chemical modification of a scaffold to enhance desired properties and mitigate undesirable ones. nih.govnih.gov This process is guided by structure-activity relationships (SAR), which describe how specific changes to a molecule's structure affect its function. mdpi.com

For this compound, several positions are amenable to derivatization:

The Benzofuran Ring: Substituents can be introduced at various positions (e.g., 2, 5, 6, 7) to modulate electronic properties, solubility, and interactions with biological targets. Introducing halogen atoms, for instance, is a common strategy to improve binding affinity. mdpi.com

The Methylene (B1212753) Bridge: While less common, modification of the CH₂ linker could be explored to alter the flexibility and orientation of the benzylsulfanyl group relative to the benzofuran core.

The goal of derivatization is often to create multifunctional compounds—single molecules designed to interact with multiple targets or exhibit several beneficial properties simultaneously. mdpi.com For example, by attaching another known pharmacophore to the this compound scaffold, it might be possible to create a hybrid molecule with dual anti-inflammatory and anticancer activity. The introduction of specific functional groups via derivatization can also enhance detection in analytical assays or improve performance in material applications. nih.govnih.gov The strategic derivatization of this compound holds significant promise for unlocking its full potential across diverse scientific fields. nih.gov

Table 5: Common Reagents for Targeted Derivatization

| Derivatization Reagent Class | Target Functional Group(s) | Purpose |

| Benzoyl Chloride (BzCl) | Primary/secondary amines, phenols, thiols | Increases retention on reversed-phase HPLC columns and can enhance MS detection sensitivity. nih.gov |

| Isocyanates (e.g., PTSI) | Hydroxyl groups | Can improve ionization for mass spectrometry detection, often in negative ion mode. |

| N-bromosuccinimide (NBS) | Allylic/benzylic C-H bonds, activated aromatic rings | Introduces a bromine atom, a common step in building more complex molecules. cas.cz |

| Hydrazines (e.g., FMOC-hydrazine) | Carbonyl groups (after hydrolysis of glycosides) | Used to label and detect specific components like saponins (B1172615) in complex mixtures. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.